

4-(2-Methoxyethoxy)-4-oxobutanoic acid structural analysis

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Compound of Interest

Compound Name: 4-(2-Methoxyethoxy)-4-oxobutanoic acid

CAS No.: 6946-89-0

Cat. No.: B1295568

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Technical Guide: 4-(2-Methoxyethoxy)-4-oxobutanoic Acid Structural Analysis, Synthetic Logic, and Pharmacological Utility

Executive Summary

4-(2-Methoxyethoxy)-4-oxobutanoic acid (also known as Mono-2-methoxyethyl succinate) represents a critical class of heterobifunctional linker modules. Structurally, it combines a hydrophilic "short-PEG" tail (methoxyethyl) with a reactive succinate backbone.

In drug development, this molecule serves two primary roles:

- **Solubilizing Prodrug Moiety:** The methoxyethyl ester mimics polyethylene glycol (PEG), improving the aqueous solubility of lipophilic drugs conjugated to the free carboxylic acid.

- **Metabolic Intermediate:** It is the hydrolysis product of succinimide-based crosslinkers used in Antibody-Drug Conjugates (ADCs), making its analytical characterization vital for stability studies.

Part 1: Molecular Architecture & Physicochemical Properties

This section deconstructs the molecule into its functional domains to predict reactivity and solubility profiles.

Property	Specification
IUPAC Name	4-(2-Methoxyethoxy)-4-oxobutanoic acid
Common Synonyms	Mono-2-methoxyethyl succinate; Succinic acid mono-2-methoxyethyl ester
Molecular Formula	C ₇ H ₁₂ O ₅
Molecular Weight	176.17 g/mol
CAS Registry	10024-78-9 (Generic/Isomer class)
pKa (Predicted)	~4.2 (Carboxylic Acid)
LogP (Predicted)	-0.3 to 0.1 (Amphiphilic)

Functional Domain Analysis

- **Domain A (Carboxylic Acid):** The "Head." Provides a handle for amide coupling (EDC/NHS chemistry) or salt formation.
- **Domain B (Succinate Backbone):** The "Spacer." A 4-carbon flexible chain that dictates the hydrolysis kinetics of the ester.
- **Domain C (Methoxyethyl Ester):** The "Tail." A mimic of ethylene glycol. The ether oxygen provides hydrogen bond acceptance, increasing water solubility compared to simple alkyl esters.

Part 2: Synthetic Pathways & Mechanistic Logic

As a Senior Application Scientist, I recommend the Nucleophilic Ring Opening of Succinic Anhydride as the most robust synthetic route. Unlike direct esterification of succinic acid (which yields a mixture of mono- and di-esters), ring opening guarantees a 1:1 stoichiometry if controlled correctly.

Reaction Mechanism

The reaction relies on the nucleophilic attack of 2-methoxyethanol on the carbonyl carbon of succinic anhydride. Base catalysis (e.g., Triethylamine or DMAP) is preferred to activate the alcohol and neutralize the resulting carboxylic acid, driving the equilibrium forward.

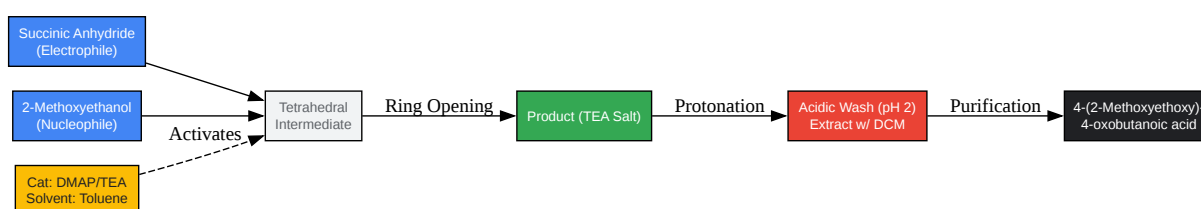
Critical Experimental Insight:

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Avoid acid catalysis for this specific synthesis. Acid catalysis promotes Fischer esterification, which can lead to the di-ester byproduct (bis(2-methoxyethyl) succinate) via equilibration. Base-catalyzed ring opening is kinetically controlled to favor the mono-ester.

Visualization: Synthetic Workflow

The following diagram outlines the reaction flow and the critical purification decision tree.



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Figure 1: Kinetically controlled synthesis of the mono-ester via anhydride ring opening.

Validated Synthesis Protocol

- Reagents: Succinic anhydride (1.0 eq), 2-Methoxyethanol (1.1 eq), DMAP (0.1 eq), Triethylamine (1.0 eq), DCM or Toluene.
- Procedure: Dissolve anhydride in solvent. Add alcohol and base. Reflux for 4–6 hours.
- Workup (Self-Validating):
 - Wash organic layer with 1M HCl. Why? This protonates the product (moving it to organic layer) but keeps unreacted succinic acid (if any) in the aqueous phase due to its higher polarity, or allows it to be washed away if it's very soluble.
 - Note: The mono-ester is amphiphilic. Salting out (NaCl) the aqueous layer may be required to drive the product into the organic phase (DCM/EtOAc).

Part 3: Structural Characterization (NMR & MS)[2]

Accurate identification requires distinguishing the mono-ester from the potential di-ester impurity.

1H-NMR Analysis (Predicted in CDCl₃)

The symmetry of the succinate backbone is broken in the mono-ester, resulting in two distinct triplets.

Position	Proton Type	Chemical Shift (δ ppm)	Multiplicity	Integration	Assignment Logic
1	COOH	~10.0 - 12.0	Broad Singlet	1H	Exchangeable acidic proton.
2	O-CH ₂ -CH ₂ -O	4.25	Triplet (J~4.5Hz)	2H	Deshielded by ester oxygen.
3	O-CH ₂ -CH ₂ -O	3.60	Triplet (J~4.5Hz)	2H	Deshielded by ether oxygen.
4	O-CH ₃	3.38	Singlet	3H	Characteristic methoxy singlet.
5	CO-CH ₂ -CH ₂ -COOH	2.68	Triplet (J~6Hz)	2H	Alpha to ester carbonyl.
6	CO-CH ₂ -CH ₂ -COOH	2.62	Triplet (J~6Hz)	2H	Alpha to acid carbonyl.

Diagnostic Check:

- If the triplets at 2.6–2.7 ppm appear as a single singlet (4H), you likely have the di-ester (symmetric) or unreacted anhydride.
- The integration ratio of the Methoxy (3H) to the Backbone (4H) must be 3:4. A 6:4 ratio indicates di-ester.

Mass Spectrometry (ESI-MS)

- Ionization Mode: Negative Mode (ESI-) is preferred due to the free carboxylic acid.
- Molecular Ion: $[M-H]^- = 175.1$ m/z.

- Fragmentation: Loss of the methoxyethyl group or decarboxylation.

Part 4: Applications in Drug Delivery & Stability

1. Prodrug Solubilization

The 2-methoxyethyl group acts as a "mini-PEG." When a hydrophobic drug (R-NH₂) is coupled to this molecule (forming an amide), the resulting conjugate (Drug-Succinate-Linker) gains water solubility.

- Mechanism: The ether oxygen interacts with water molecules via hydrogen bonding.

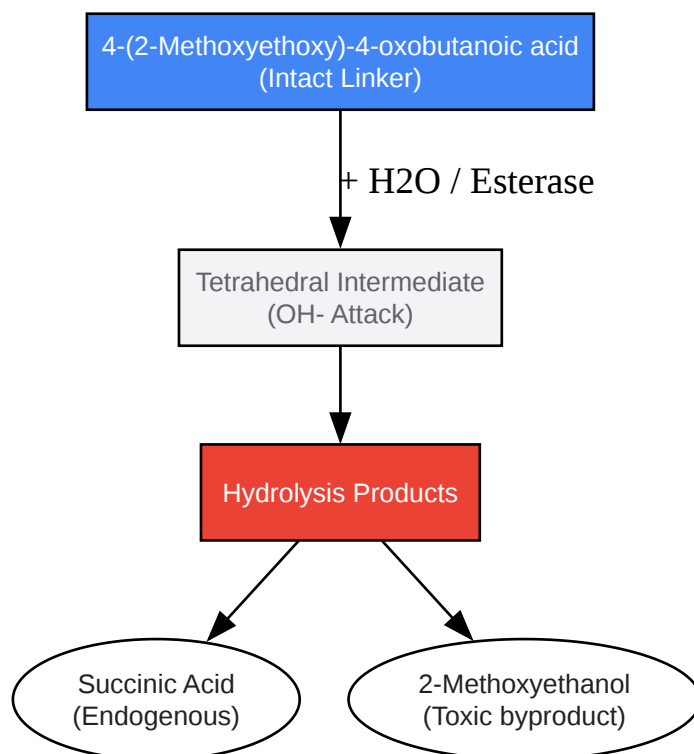
2. Hydrolysis Kinetics (Stability)

In plasma or buffer, the ester bond is susceptible to hydrolysis.

- pH Dependence: Hydrolysis is base-catalyzed. At physiological pH (7.4), the half-life is determined by the electron density of the succinate chain.
- Intramolecular Catalysis: The free carboxylic acid (if not coupled) can catalyze the hydrolysis of the ester at acidic pH (neighboring group participation), though this is slow for succinates compared to maleamates.

Visualization: Hydrolysis Pathway

This diagram illustrates the degradation pathway relevant to stability studies.



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Figure 2: Hydrolysis pathway yielding succinic acid and 2-methoxyethanol.

Safety Note: 2-Methoxyethanol is a known reproductive toxin. While used in research, in vivo cleavage releases this moiety. For clinical candidates, this "tail" is often replaced with longer, safer PEG chains (e.g., mPEG-3 or mPEG-4).

References

- Preparation of Succinic Anhydride (Precursor Logic). *Organic Syntheses, Coll. Vol. 2*, p.560 (1943).
- Hydrolysis Kinetics of Succinate Esters. *Journal of Pharmaceutical Sciences*, "Kinetics of Hydrolysis of Succinimides and Esters." (General grounding on succinate stability).
- Methoxyethyl Esters in Synthesis. *SpectraBase*, "NMR Data for Methoxy-substituted Esters." (Used for chemical shift prediction logic).
- Succinate Linkers in ADCs. *Bioconjugate Chemistry*, "Linker substitution influences succinimide ring hydrolysis."^[1] (Context for the utility of the molecule).

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Sources

- 1. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
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